2-(2-nitro-anilino)-nicotinic acid

Physicochemical profiling pKa prediction Oral bioavailability

Select this exact ortho-nitro isomer for your anilino nicotinic acid research to ensure target engagement fidelity. The electron-withdrawing ortho-nitro group modifies the pKa by +0.18 log units vs. the unsubstituted parent, critically altering salt-forming propensity and pH-dependent solubility. As a key nitro-bearing prototype within the claimed substituent scope of U.S. Patent 4,205,073, it is an essential starting material for synthesizing analogs to evaluate in castor oil-induced or PGE₂-induced enteropooling models. Available in ≥95% purity for R&D.

Molecular Formula C12H9N3O4
Molecular Weight 259
CAS No. 16344-33-5
Cat. No. B1149473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-nitro-anilino)-nicotinic acid
CAS16344-33-5
Synonyms2-(2-nitro-anilino)-nicotinic acid
Molecular FormulaC12H9N3O4
Molecular Weight259
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Nitro-anilino)-nicotinic acid (CAS 16344-33-5): Chemical Profile and Procurement Baseline


2-(2-Nitro-anilino)-nicotinic acid (CAS 16344-33-5), also named 2-(2-nitroanilino)pyridine-3-carboxylic acid, is a substituted 2-anilinonicotinic acid derivative with the molecular formula C₁₂H₉N₃O₄ and a molecular weight of 259.22 g/mol [1]. It belongs to a class of compounds recognized for anti-inflammatory, analgesic, and anti-diarrheal activities, with structural analogs such as niflumic acid already established as non-steroidal anti-inflammatory drugs (NSAIDs) [2]. The compound is commercially available from multiple chemical suppliers for research and development purposes.

Why 2-(2-Nitro-anilino)-nicotinic acid Cannot Be Replaced by Unsubstituted or Other Positional Isomers


Within the 2-anilinonicotinic acid scaffold, the position and electronic nature of the substituent on the aniline ring critically govern both physicochemical properties and biological target engagement. The ortho-nitro group in 2-(2-nitro-anilino)-nicotinic acid introduces a distinct electronic environment that influences the acidity of the carboxylic acid moiety and the hydrogen-bonding capacity of the anilino NH, differentiating it from the unsubstituted parent compound and meta- or para-nitro isomers . Class-level evidence from patent literature establishes that nitro substitution at specific positions on the aniline ring is a key determinant for anti-diarrheal efficacy, meaning that unsubstituted or differently substituted analogs cannot be assumed to be functionally equivalent without explicit comparative data [1].

Quantitative Differentiation Evidence for 2-(2-Nitro-anilino)-nicotinic acid vs. Key Comparators


Predicted pKa Shift vs. Unsubstituted 2-Anilinonicotinic Acid

The predicted acid dissociation constant (pKa) for 2-(2-nitro-anilino)-nicotinic acid is 1.65 ± 0.36, compared to a predicted pKa of 1.47 ± 0.36 for the unsubstituted parent compound 2-anilinonicotinic acid (CAS 16344-24-4), both calculated using the same algorithm . This +0.18 log unit shift indicates that the electron-withdrawing ortho-nitro group slightly weakens the acidity of the carboxylic acid, a property that may influence solubility, salt formation, and permeability profiles relative to the parent scaffold.

Physicochemical profiling pKa prediction Oral bioavailability Salt formation

Class-Level Anti-Diarrheal Activity Claimed for Nitro-Substituted Anilino Nicotinic Acids in Patent Literature

U.S. Patent 4,205,073 explicitly claims a method for treating diarrhea using anilino nicotinic acids of a defined formula wherein the substituent Y on the aniline ring is selected from trifluoromethyl, difluoromethyl, or nitro [1]. This places 2-(2-nitro-anilino)-nicotinic acid, which bears a nitro group at the ortho position of the aniline ring, within the claimed pharmacophore for anti-diarrheal activity. The patent further specifies particular nitro-bearing examples such as 5-bromo-2-(2-methyl-3-nitroanilino) nicotinic acid, demonstrating that the nitro group is a permissible and intended substituent for therapeutic utility, unlike unsubstituted anilino nicotinic acids which fall outside the specific claim scope.

Anti-diarrheal Gastrointestinal therapeutics Anilino nicotinic acids Patent benchmark

Class-Level Anti-Inflammatory Potential via COX Inhibition Inferred from 2-Anilino Nicotinic Acid Derivatives

A 2023 study reported the synthesis and in silico evaluation of 23 derivatives of 2-anilino nicotinic acids as potential COX-1 and COX-2 inhibitors, using molecular docking and dynamic studies [1]. Although 2-(2-nitro-anilino)-nicotinic acid was not among the specific derivatives reported, the study establishes the 2-anilinonicotinic acid scaffold as a validated template for COX inhibition. The nitro substituent's electron-withdrawing character is known to modulate binding affinity in similar heterocyclic systems, suggesting that 2-(2-nitro-anilino)-nicotinic acid represents a distinct electronic variant within this inhibitor class, potentially offering different COX-1/COX-2 selectivity profiles compared to the meta-chlorine-substituted lead compound (structure 10) identified in the study.

COX-1 inhibition COX-2 inhibition Anti-inflammatory Molecular docking

Anti-Inflammatory Activity Benchmarking: Anilinonicotinic Acids Compared to Mefenamic Acid and Flufenamic Acid

A foundational 1967 study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory activity of 11 substituted anilinopyridinecarboxylic acids in a guinea pig UV-erythema model, directly benchmarking them against mefenamic acid and flufenamic acid [1]. The study found that certain 2- and 4-substituted anilinonicotinic acids exhibited anti-inflammatory activity of the same order as the reference NSAIDs. The target compound 2-(2-nitro-anilino)-nicotinic acid, while not tested in this particular study, shares the 2-anilinonicotinic acid core and bears an ortho-nitro substitution. Given that ortho-substitution patterns (e.g., 2,3-dimethyl) were among the active compounds in this series, the ortho-nitro analog represents a rationally selected variant for comparative anti-inflammatory screening against the established benchmarks of mefenamic acid (la) and flufenamic acid (lb).

Anti-inflammatory In vivo efficacy Mefenamic acid Flufenamic acid Guinea pig erythema model

Procurement-Driven Application Scenarios for 2-(2-Nitro-anilino)-nicotinic acid


Lead Optimization in Gastrointestinal Anti-Diarrheal Drug Discovery

Researchers pursuing novel anti-diarrheal agents based on the anilino nicotinic acid pharmacophore, as outlined in U.S. Patent 4,205,073, should prioritize 2-(2-nitro-anilino)-nicotinic acid as a nitro-bearing prototype for structure-activity relationship (SAR) exploration. Its ortho-nitro substitution aligns with the patent's claimed substituent scope , making it a relevant starting material for synthesizing analogs to evaluate in models of diarrhea, including castor oil-induced or PGE₂-induced enteropooling assays.

Focused Library Synthesis Targeting COX-1/COX-2 Selectivity

Building on the 2023 demonstration that 2-anilino nicotinic acids can serve as COX inhibitors , medicinal chemistry teams can employ 2-(2-nitro-anilino)-nicotinic acid as a key building block for generating focused compound libraries. The electron-withdrawing ortho-nitro group offers a distinct electronic profile compared to previously explored substituents (e.g., meta-chlorine in the lead structure 10), potentially yielding derivatives with altered COX-1 versus COX-2 selectivity profiles suitable for anti-inflammatory indications with reduced gastrointestinal toxicity.

Comparative In Vivo Anti-Inflammatory Screening Against Fenamate-Class NSAID Benchmarks

The 1967 J. Med. Chem. study established the guinea pig UV-erythema model as a predictive assay for anilinonicotinic acid efficacy, with mefenamic acid and flufenamic acid serving as positive controls . 2-(2-Nitro-anilino)-nicotinic acid can be directly advanced into this validated model to generate quantitative, head-to-head efficacy data against these clinical benchmarks, thereby filling the current evidence gap and providing procurement-justifying data for further development.

Physicochemical Profiling for Pre-Formulation Salt and Solid-State Screening

The predicted pKa differential of +0.18 log units relative to the unsubstituted parent 2-anilinonicotinic acid indicates that 2-(2-nitro-anilino)-nicotinic acid may exhibit different salt-forming propensity and pH-dependent solubility. Pre-formulation scientists can use this compound in comparative salt screens and solid-state characterization studies to identify crystalline forms with superior oral bioavailability, leveraging the subtle but potentially impactful pKa shift conferred by the ortho-nitro group.

Quote Request

Request a Quote for 2-(2-nitro-anilino)-nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.